molecular formula C23H22ClNO5 B2778431 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929489-07-6

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2778431
CAS No.: 929489-07-6
M. Wt: 427.88
InChI Key: NWBDYRLOFJHHAT-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClNO5 and its molecular weight is 427.88. The purity is usually 95%.
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Scientific Research Applications

PET Probe Development for Enzyme Imaging

Synthesis of compounds with structural similarities to the specified chemical has been explored in the development of potential PET probes for imaging specific enzymes. For instance, a compound designed to inhibit PIM1 kinase, an enzyme with potential implications in cancer research, was synthesized with promising results in radiochemical yield and specific activity, suggesting a methodology that could be applied to the development of imaging probes for other enzymes or molecular targets (Gao et al., 2013).

Chemical Synthesis and Stereochemistry

Research on the stereochemistry of ionic thiol addition to acetylenic ketones, a process related to chemical synthesis involving piperidine, provides insights into the configurational outcomes of chemical reactions involving similar compounds. This research highlights the influence of solvent and reaction conditions on the stereochemical configuration of the resulting compounds, which is essential knowledge for designing synthesis pathways for complex organic molecules (Omar & Basyouni, 1974).

Antioxidant Activity of Benzofuran Derivatives

The synthesis of benzofuran derivatives, a structural component related to the specified compound, and their evaluation for antioxidant activity demonstrates the potential for discovering new molecules with beneficial biological properties. This research utilized a three-component Strecker-type reaction to synthesize benzofuran derivatives, showing effective methodology with high yield and atom economy. The synthesized compounds exhibited good antioxidant activity, suggesting a research avenue for the development of novel antioxidants (Ezzatzadeh & Hossaini, 2018).

Reactions of Thioxo-Thiazolidine Derivatives

Research on the reactions of thioxo-thiazolidine derivatives, which share structural motifs with the specified compound, with nitrile oxides provides insight into the synthetic versatility of these compounds. The study describes the synthesis of novel compounds and discusses the route of interconversion, emphasizing the importance of microanalytical and spectral data in characterizing the compounds produced (Kandeel & Youssef, 2001).

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO5/c24-16-8-14(22-15(9-16)12-28-13-29-22)10-20-21(27)17-4-5-19(26)18(23(17)30-20)11-25-6-2-1-3-7-25/h4-5,8-10,26H,1-3,6-7,11-13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBDYRLOFJHHAT-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.